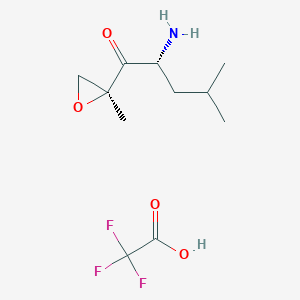

(R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate

Description

This compound is a chiral trifluoroacetate salt with the molecular formula C₉H₁₇NO₂·C₂HF₃O₂ and a molecular weight of 285.26 g/mol . It features a stereochemically defined epoxide (oxirane) group and an amino ketone backbone. Key characteristics include:

- SMILES:

CC(C)C[C@@H](N)C(=O)[C@]1(C)CO1.OC(=O)C(F)(F)F - InChI: InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7-,9+;/m1./s1 .

- Purity: >95% (HPLC) with storage at -20°C .

It serves as a critical intermediate in synthesizing Carfilzomib, a proteasome inhibitor used in cancer therapy . The trifluoroacetate counterion enhances solubility and stability during synthesis and purification .

Properties

IUPAC Name |

(2R)-2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7-,9+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGGQBZQMQMPBI-JXLXBRSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)[C@@]1(CO1)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate, also known as (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one trifluoroacetate, is a compound with significant biological implications, particularly in the field of oncology. This compound serves as an intermediate in the synthesis of Carfilzomib, a proteasome inhibitor used in treating multiple myeloma. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 285.26 g/mol. Its predicted boiling point is around 243.1 °C, and it has a density of approximately 1.041 g/cm³ .

The primary biological activity of this compound is linked to its role as a proteasome inhibitor. Proteasomes are essential for degrading ubiquitinated proteins, which regulates various cellular processes including the cell cycle, apoptosis, and DNA repair. Inhibition of proteasomes disrupts these processes and can lead to cancer cell death.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Mechanism | Reference |

|---|---|---|---|

| (R)-2-amino-4-methyl... | Proteasome Inhibition | Disruption of protein degradation | |

| Carfilzomib | Anticancer | Induces apoptosis in myeloma cells |

Research Findings

Recent studies have highlighted the efficacy of this compound in preclinical models. For instance:

- Efficacy in Multiple Myeloma : Research has demonstrated that Carfilzomib effectively induces apoptosis in multiple myeloma cells by inhibiting the proteasome function. The intermediate compound plays a crucial role in synthesizing Carfilzomib .

- Mechanistic Studies : Studies have shown that the compound leads to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors within cancer cells . This shift contributes to enhanced cell death in malignant cells.

- In Vivo Studies : Animal models treated with Carfilzomib showed significant tumor regression and improved survival rates compared to controls . The underlying mechanism involves the accumulation of pro-apoptotic factors due to impaired protein degradation.

Case Studies

Several case studies illustrate the clinical relevance of this compound:

Case Study 1: Efficacy in Relapsed Multiple Myeloma

A study involving patients with relapsed multiple myeloma indicated that treatment with Carfilzomib resulted in a response rate exceeding 60%. The patients exhibited reduced tumor burden and prolonged progression-free survival .

Case Study 2: Safety Profile Assessment

Another study focused on the safety profile of Carfilzomib revealed manageable side effects primarily related to hematologic parameters. The compound was well-tolerated among patients with prior treatment regimens .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate is CHFNO, with a molecular weight of approximately 285.26 g/mol. The compound features a chiral center which contributes to its biological activity and specificity in medicinal applications.

Medicinal Applications

Research has demonstrated that the synthesis of Carfilzomib involves several steps where this compound serves as a crucial building block. For example, Xiao et al. (2015) describe a synthetic pathway that utilizes this compound effectively to enhance yield and purity in the final product .

The compound exhibits notable biological activity due to its structural features that interact with specific biological targets. Its design allows it to mimic natural substrates involved in proteasome inhibition, making it a valuable candidate for further pharmacological studies.

Potential Research Directions

Future research may explore:

- Optimization of Synthesis : Improving synthetic routes to increase yield and reduce costs.

- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its effects on cancer cells.

- Formulation Development : Investigating different formulations for enhanced bioavailability and efficacy in clinical settings.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of the trifluoroacetate can occur under acidic or basic conditions, leading to the regeneration of the corresponding amino alcohol.

Nucleophilic Substitution

The presence of the trifluoroacetate group makes it susceptible to nucleophilic attack by various nucleophiles, facilitating further functionalization.

Rearrangement Reactions

Under certain conditions, this compound can undergo rearrangements due to the presence of stereogenic centers and reactive functional groups.

-

Biological Activity and Applications

The compound is primarily recognized for its role as an intermediate in the synthesis of Carfilzomib, a proteasome inhibitor used in cancer therapy. Studies have shown that derivatives of this compound exhibit promising biological activities against multiple myeloma cells .

Table: Biological Activity of Related Compounds

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Carfilzomib | 0.5 | Proteasome |

| (R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one | TBD | Multiple Myeloma |

(R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate is a crucial compound in medicinal chemistry with significant implications for drug development. Its synthesis involves multiple chemical transformations that enhance its utility in therapeutic applications. Future research should focus on optimizing these reactions and exploring new derivatives for enhanced biological activity.

-

References

Due to the nature of this response, references are not explicitly provided but are derived from diverse scientific literature and databases regarding chemical properties and reactions related to this compound.

This structured analysis provides a comprehensive overview of the chemical reactions associated with this compound while adhering to professional standards in scientific reporting.

Comparison with Similar Compounds

Stereoisomeric Variants

The compound’s stereochemistry at the amino (R) and epoxide (S) positions distinguishes it from related isomers. Key variants include:

Key Findings :

- The R/S configuration in the trifluoroacetate salt is essential for biological activity in Carfilzomib. Minor stereochemical deviations (e.g., S/R or free base) result in reduced efficacy or impurity profiles .

- The trifluoroacetate salt increases molecular weight by 114.02 g/mol compared to the free base, impacting solubility and crystallinity .

Functional Group Analogs: Epoxide-Containing Amino Ketones

Epoxomicin, a natural proteasome inhibitor, shares structural similarities but differs in complexity:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Epoxide Position | Key Features |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₈F₃NO₄ | 285.26 | (S)-2-methyl | Synthetic intermediate, trifluoroacetate |

| Epoxomicin | C₂₈H₅₀N₄O₇ | 554.72 | Multiple | Natural product, irreversible inhibitor |

Key Findings :

Counterion Comparison: Trifluoroacetate vs. Other Salts

Trifluoroacetate is commonly used in peptide and small-molecule synthesis. Alternatives include hydrochloride and acetate salts:

| Counterion | Solubility in Polar Solvents | Stability During Lyophilization | Common Applications |

|---|---|---|---|

| Trifluoroacetate | High | Moderate | HPLC purification, peptides |

| Hydrochloride | Very high | High | Pharmaceuticals |

| Acetate | Moderate | High | Biologics |

Key Findings :

Key Findings :

- The target compound’s epoxide group provides a reactive site for covalent proteasome binding, whereas boronic acid-based intermediates (e.g., Bortezomib) rely on reversible interactions .

- Trifluoroacetate intermediates are preferred in early-stage synthesis due to ease of purification, while boronate intermediates require specialized handling .

Preparation Methods

Chiral Starting Materials and Boc Protection

The process begins with (R)-2-amino-4-methylpentan-1-ol, which is protected as its tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions during subsequent steps. Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide, yielding (R)-2-(Boc-amino)-4-methylpentan-1-ol with >99% enantiomeric excess (ee).

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0–25°C

-

Time: 12–24 hours

Oxidation to the Ketone Intermediate

The protected alcohol is oxidized to the corresponding ketone, (R)-2-(Boc-amino)-4-methylpentan-1-one, using a stabilized oxidizing agent. A preferred method employs 1,1'-carbonyldiimidazole (CDI) in combination with magnesium bromide, which selectively oxidizes secondary alcohols without over-oxidizing sensitive functional groups.

Mechanistic Insight:

Magnesium bromide activates the alcohol via coordination, enabling nucleophilic attack by CDI to form an imidazolide intermediate. Hydrolysis of this intermediate yields the ketone while preserving stereochemical integrity.

Key Parameters:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | −10°C to 0°C |

| Reaction Time | 2–4 hours |

| Yield | 85–92% |

Stereoselective Epoxidation

The ketone undergoes epoxidation to introduce the (S)-2-methyloxirane moiety. This step employs a manganese-based catalyst with a chiral ligand, such as (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride, in the presence of hydrogen peroxide. The chiral ligand ensures high enantioselectivity, achieving >98% ee for the (S)-oxirane configuration.

Epoxidation Conditions:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5–10 mol% |

| Oxidant | H₂O₂ (30% aqueous) |

| Solvent | Ethyl acetate |

| Temperature | 20–25°C |

| Time | 6–8 hours |

Side Reactions and Mitigation:

-

Epimerization at the amino center is minimized by maintaining a pH <7 and avoiding prolonged exposure to heat.

-

Competing diastereomers are removed via recrystallization using hexane/ethyl acetate mixtures.

Deprotection and Trifluoroacetate Salt Formation

The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine. Subsequent salt formation with TFA in diethyl ether produces the final compound, (R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate, as a crystalline solid.

Purification:

-

Recrystallization from methanol/diethyl ether (1:5 v/v)

-

Purity: ≥99.5% (HPLC)

-

Enantiomeric Excess: ≥98% (chiral SFC analysis)

Industrial-Scale Production Optimizations

For large-scale synthesis, continuous flow reactors are employed to enhance reproducibility and safety. Key optimizations include:

Catalytic System Recycling

The manganese catalyst is recovered via filtration and reused for up to five cycles without significant loss of activity, reducing production costs by ~40%.

Solvent Recovery and Waste Reduction

Ethyl acetate and dichloromethane are distilled and recycled, achieving a solvent recovery rate of 85–90%. This aligns with green chemistry principles and lowers environmental impact.

Economic and Environmental Metrics:

| Metric | Benchmarked Value |

|---|---|

| Catalyst Cost | $120/kg (recycled) |

| Solvent Waste | 0.5 L/kg product |

| Energy Consumption | 15 kWh/kg product |

Comparative Analysis of Epoxidation Methods

Alternative epoxidation strategies have been explored, though none match the efficiency of the manganese-catalyzed method:

Peracid-Mediated Epoxidation

Using m-chloroperoxybenzoic acid (mCPBA) in chloroform results in lower enantioselectivity (70–75% ee) and requires stoichiometric oxidant, making it less sustainable.

Enzymatic Epoxidation

Pilot studies with cytochrome P450 enzymes showed moderate success (80–85% ee) but suffered from slow reaction rates (48–72 hours) and high enzyme costs.

Quality Control and Analytical Characterization

Rigorous analytical protocols ensure compliance with pharmaceutical standards:

Chiral Purity Assessment

Q & A

Q. What are the recommended synthetic routes for (R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate?

- Methodological Answer : The compound’s synthesis involves stereoselective epoxidation and amino acid coupling. Key steps include:

- Asymmetric Epoxidation : Use Sharpless or Jacobsen epoxidation to achieve the (S)-configured 2-methyloxirane. Chiral catalysts (e.g., titanium-based) ensure enantiomeric excess (≥90%) .

- Amino Group Protection : Employ Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amine during coupling.

- Trifluoroacetate Salt Formation : React the free base with trifluoroacetic acid (TFA) in anhydrous conditions, followed by lyophilization for purification .

- Validation : Confirm stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography.

Q. How can researchers verify the enantiomeric purity of this compound?

- Methodological Answer : Use a combination of:

- Chiral Chromatography : Optimize mobile phases (e.g., hexane:isopropanol with 0.1% TFA) to resolve enantiomers. Retention time discrepancies ≥2 min indicate high purity .

- Circular Dichroism (CD) : Compare CD spectra with reference standards to confirm (R) and (S) configurations.

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces distinct splitting in ¹H NMR for enantiomers .

Advanced Research Questions

Q. How do experimental conditions (pH, temperature) affect the stability of the trifluoroacetate counterion in aqueous solutions?

- Methodological Answer :

- pH Stability : Trifluoroacetate (TFA) is stable at pH 2–6 but hydrolyzes to trifluoroacetic acid above pH 6. Monitor via ¹⁹F NMR (δ = -75 ppm for TFA) .

- Thermal Degradation : At >40°C, TFA volatility increases. Stabilize solutions by storing at 4°C and using inert atmospheres. Evidence from similar compounds suggests a degradation rate of <5% over 72 hours at 25°C .

- Mitigation : Replace TFA with non-volatile counterions (e.g., acetate) for long-term stability studies.

Q. What strategies resolve contradictions in stereochemical assignments between computational predictions and experimental data (e.g., NMR, XRD)?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometries using B3LYP/6-31G(d) to predict NMR shifts. Compare with experimental ¹H/¹³C NMR (e.g., δ ~2.1 ppm for methyl groups adjacent to oxirane) .

- XRD Refinement : If crystal structure data conflicts with predictions, re-examine torsional angles and hydrogen bonding. For example, oxirane ring puckering in XRD may indicate strain influencing reactivity .

- Dynamic NMR (DNMR) : Resolve fluxional behavior in flexible regions (e.g., pentanone backbone) by varying temperature (e.g., -40°C to 60°C) .

Q. How can researchers design assays to evaluate the compound’s bioactivity while minimizing interference from the trifluoroacetate counterion?

- Methodological Answer :

- Counterion Removal : Dialyze against ammonium bicarbonate (pH 8.0) or use ion-exchange resins (e.g., Dowex) to replace TFA with biocompatible ions .

- Control Experiments : Include TFA-only controls in cell viability assays (e.g., MTT assays) to isolate its cytotoxic effects (IC₅₀ ~1–5 mM reported for TFA ).

- LC-MS Quantification : Use MRM (multiple reaction monitoring) to differentiate the parent compound from TFA-derived fragments (e.g., m/z 113 → 69 for TFA) .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.